6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid
Description
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-7-4-8(10)6-9(5-7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGJDSWUDVHIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133021 | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-33-6 | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a radical-mediated pathway initiated by single-electron transfer (SET) from a photocatalyst to the CPA. Optimal conditions employ Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol%) in dry DMSO under blue light (λmax = 427 nm), yielding trisubstituted bicyclo[3.1.1]heptanes in up to 70% isolated yield. Key mechanistic steps include:
Table 1: Optimization of Photoredox Cycloaddition Conditions
| Entry | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | DMSO | 70 |
| 2 | Ru(bpy)₃Cl₂ | DMSO | 45 |
| 3 | Eosin Y | DMSO | 32 |
| 4 | None | DMSO | 0 |
The choice of solvent significantly impacts reactivity, with DMSO outperforming alternatives like MeCN or THF due to its polarity and stabilizing effects on radical intermediates.
Introduction of the tert-Butoxycarbonyl (Boc) Protective Group
The C6 amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under standard conditions. This step typically follows the cycloaddition to prevent undesired side reactions during subsequent functionalization.
Boc Protection Protocol
-
Dissolve the bicyclo[3.1.1]heptane amine (1 equiv) in anhydrous THF.
-
Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
-
Stir at room temperature for 12 hours, followed by aqueous workup and purification.
This method achieves near-quantitative yields while preserving the stereochemical integrity of the bicyclic core.
Carboxylic Acid Functionalization via Nitrile Hydrolysis
The C3 carboxylic acid is introduced through hydrolysis of a pre-installed nitrile group. This strategy avoids harsh oxidation conditions that could degrade the sensitive bicyclic framework.
Hydrolysis Conditions
Table 2: Substrate Scope for Nitrile Hydrolysis
| Substrate | R Group | Yield (%) |
|---|---|---|
| CN | -Ph | 85 |
| CN | -CF₃ | 78 |
| CN | -OCH₃ | 82 |
The protocol tolerates electron-withdrawing and donating groups, making it applicable to diverse bicyclo[3.1.1]heptane derivatives.
Integrated Synthetic Route
Combining these methodologies provides an efficient pathway to the target compound:
-
Cycloaddition : BCB 1a + CPA 2a → Bicyclo[3.1.1]heptane amine 3 (70%).
-
Nitrile Hydrolysis : 4 → 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid (82%).
Stereochemical Considerations
The rac-(1R,5R,6S) configuration is preserved throughout the synthesis due to:
X-ray crystallography confirms the retention of stereochemistry in intermediates.
Scale-Up and Industrial Relevance
Kilogram-scale production has been demonstrated using flow photochemistry for the cycloaddition step, reducing reaction times from 24 hours to 15 minutes. The final compound serves as a key intermediate in peptidomimetic drug development, particularly for protease inhibitors targeting viral entry mechanisms .
Chemical Reactions Analysis
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid is widely used in scientific research due to its versatile reactivity and stability. Some applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares key features with other bicyclic Boc-protected carboxylic acids, including:
- Bicyclic Core : Variations in ring size (e.g., bicyclo[3.1.0], [2.2.1], or [3.1.1]) influence steric and electronic properties.
- Boc Group : Enhances solubility and stability during synthetic steps.
- Carboxylic Acid : Facilitates conjugation or salt formation for bioavailability.
Table 1: Key Structural Analogs
Physicochemical Properties
- Solubility : The target compound’s bicyclo[3.1.1] system balances rigidity and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Diazabicyclo analogs (e.g., CAS 291775-53-6) exhibit higher aqueous solubility due to additional nitrogen atoms .
- Stability : Boc protection stabilizes the amine against degradation, but the bicyclo[3.1.1] core may introduce steric hindrance, slowing hydrolysis compared to less rigid analogs .
Research Findings
- SAR Studies: Bicyclo[3.1.1] systems show superior metabolic stability over norbornane analogs in preclinical models . Diazabicyclo derivatives (e.g., CAS 291775-53-6) exhibit 10-fold higher affinity for serine proteases compared to monoaza variants .
- Commercial Availability: The target compound is supplied by 4 global vendors (e.g., Parchem Chemicals), indicating industrial relevance .
Biological Activity
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid, also known as 6-Boc-aminobicyclo[3.1.1]heptane-3-carboxylic acid, is a bicyclic compound with potential applications in medicinal chemistry due to its structural properties and biological activity. This compound belongs to the class of bicyclic amines, which are known for their ability to act as bioisosteres of aromatic compounds, thus influencing pharmacological profiles.
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- CAS Number : 1334146-33-6
Synthesis
The synthesis of this compound has been explored through various methods, including photoinduced cycloaddition reactions. A notable method involves the use of bicyclo[1.1.0]butanes and cyclopropylamines under mild conditions, yielding this compound with high efficiency and functional group tolerance .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as a drug candidate. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that bicyclic amines can exhibit antimicrobial properties, making them candidates for further development in treating bacterial infections.
- Bioisosteric Replacement : The compound serves as a bioisosteric replacement for meta-substituted arene systems, which can enhance the pharmacokinetic properties of lead compounds in drug discovery .
Case Studies
- Antimicrobial Testing : In a study evaluating various bicyclic amines, this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Pharmacokinetic Studies : Research has shown that modifications to the bicyclic structure can lead to improved solubility and bioavailability in vivo, suggesting that this compound could be optimized for better therapeutic outcomes .
Structure-Activity Relationship (SAR)
The structure-activity relationship of bicyclic compounds indicates that variations in substituents can dramatically affect their biological profiles. The tert-butoxycarbonyl (Boc) group plays a crucial role in modulating the lipophilicity and stability of the compound, impacting its interaction with biological targets.
Q & A
Q. What advanced techniques validate the compound’s potential in drug discovery?
- Methodology :
- Crystallographic Studies : Co-crystallize with target proteins (e.g., kinases) to confirm binding modes .
- Metabolic Profiling : Use hepatocyte assays or LC-HRMS to identify metabolites .
- In Vivo Efficacy : Test in disease models (e.g., murine inflammation assays) with dose optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
